molecular formula C21H17Cl2N3OS B11440174 8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11440174
M. Wt: 430.3 g/mol
InChI Key: FASJQKWDNPXKEW-UHFFFAOYSA-N
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Description

8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core with various substituents, including dichlorophenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,1-b][1,3,5]thiadiazine core.

    Introduction of Substituents: The dichlorophenyl and methylphenyl groups are introduced through substitution reactions, often using reagents such as chlorinating agents and methylating agents.

    Oxidation and Reduction Steps: These steps are used to achieve the desired oxidation state of the compound, ensuring the presence of the oxo group.

    Final Cyclization and Purification: The final step involves cyclization to form the complete structure, followed by purification techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of catalysts and more efficient reaction conditions.

Chemical Reactions Analysis

8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Disruption of Cellular Processes: The compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.

Comparison with Similar Compounds

8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

    Pyridothiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Dichlorophenyl Compounds: Compounds with dichlorophenyl groups may exhibit similar chemical reactivity but differ in their overall structure and applications.

    Methylphenyl Compounds: Compounds with methylphenyl groups may have similar physical properties but differ in their chemical behavior and biological activities.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17Cl2N3OS

Molecular Weight

430.3 g/mol

IUPAC Name

8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17Cl2N3OS/c1-13-5-7-14(8-6-13)25-11-26-19(27)9-15(16(10-24)21(26)28-12-25)20-17(22)3-2-4-18(20)23/h2-8,15H,9,11-12H2,1H3

InChI Key

FASJQKWDNPXKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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